molecular formula C17H17BrN2O3 B4960280 ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Cat. No. B4960280
M. Wt: 377.2 g/mol
InChI Key: LGPLSDCSUJWKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It is a synthetic compound that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation, microbial growth, and inflammation.
Biochemical and Physiological Effects
Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of Cancer Cell Proliferation: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.
2. Inhibition of Microbial Growth: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to inhibit microbial growth by disrupting the cell membrane and inhibiting various enzymes involved in microbial metabolism.
3. Anti-inflammatory Activity: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate in lab experiments include its potent activity against cancer cells and pathogenic microorganisms, as well as its anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, including:
1. Development of Novel Anticancer Agents: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be used as a lead compound for the development of novel anticancer agents with improved efficacy and reduced toxicity.
2. Development of Novel Antimicrobial Agents: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be used as a lead compound for the development of novel antimicrobial agents with improved activity against pathogenic microorganisms.
3. Development of Anti-inflammatory Agents: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be used as a lead compound for the development of novel anti-inflammatory agents with improved efficacy and reduced toxicity.
In conclusion, Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its potent activity against cancer cells and pathogenic microorganisms, as well as its anti-inflammatory activity, make it a promising lead compound for the development of novel agents with improved efficacy and reduced toxicity.

Synthesis Methods

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is synthesized by the reaction of ethyl cyanoacetate, 2-bromobenzaldehyde, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the following areas:
1. Cancer Research: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
2. Antimicrobial Activity: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to exhibit significant antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi.
3. Anti-inflammatory Activity: Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-3-13-15(17(21)22-4-2)14(11(9-19)16(20)23-13)10-7-5-6-8-12(10)18/h5-8,14H,3-4,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPLSDCSUJWKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

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